molecular formula C16H12Cl2N2OS B11111503 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11111503
M. Wt: 351.2 g/mol
InChI Key: SDXMXTUBQHOBML-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic small molecule based on the 2-aminothiazole scaffold, a structure recognized as a privileged core in medicinal chemistry and anticancer drug discovery . This compound is offered as a high-purity chemical for research and development purposes, strictly for use in laboratory settings. The 2-aminothiazole scaffold is a fundamental component of several clinically approved anticancer drugs, such as the PI3K inhibitor Alpelisib and the multi-kinase inhibitor Dasatinib . This structural class has demonstrated potent nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, lung, liver, and leukemia models . The primary research value of this compound lies in its potential as a key intermediate or lead compound for the development of novel therapeutic agents targeting critical signaling pathways in cancer, particularly protein kinases. The phosphoinositide 3-kinase (PI3K) pathway, which regulates cell growth, proliferation, and survival, is frequently dysregulated in cancer and is a prominent target for thiazole-integrated hybrids . Researchers can utilize this compound in in vitro assays to investigate its cytotoxic properties, typically measured via MTT assay, and its effects on specific protein targets like PI3K . Furthermore, 2-aminothiazole derivatives are frequently subjects of drug-likeness assessments and pre-ADMET evaluations to determine their viability as drug candidates . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,20)

InChI Key

SDXMXTUBQHOBML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea with α-Bromoketone

The most widely reported method involves reacting 3,4-dichlorophenyl bromoketone with thiourea in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon, followed by cyclization and elimination of hydrogen bromide:

Thiourea+α-BromoketoneEthanol, RefluxThiazole-2-amine+HBr\text{Thiourea} + \text{α-Bromoketone} \xrightarrow{\text{Ethanol, Reflux}} \text{Thiazole-2-amine} + \text{HBr}

Procedure :

  • Dissolve 3,4-dichlorophenyl bromoketone (1.26 g, 4.36 mmol) in ethanol (10 mL).

  • Add thiourea (399 mg, 5.23 mmol) in ethanol (5 mL) dropwise.

  • Reflux at 78°C for 45 minutes.

  • Adjust pH to 8–9 using saturated NaHCO₃.

  • Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 2:1).

Yield : ~56% (based on analogous reactions).

Functionalization of the Thiazole Ring

Introduction of the 2-Methoxyphenylamino Group

After thiazole ring formation, the 2-methoxyphenylamino group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling.

SNAr Method :

  • React thiazole-2-amine with 2-methoxybenzyl chloride in the presence of K₂CO₃ in DMF.

  • Heat at 80°C for 12 hours.
    Yield : ~65% (estimated from similar reactions).

Buchwald–Hartwig Coupling :

  • Use Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base.

  • React thiazole-2-amine with 2-methoxyphenylboronic acid in toluene at 110°C.
    Advantage : Higher regioselectivity and reduced side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol780.7556
DMF801265
Toluene110872

Ethanol is preferred for cyclocondensation due to its polar protic nature, facilitating proton transfer during cyclization. DMF and toluene improve yields in functionalization steps by enhancing solubility of aromatic intermediates.

Catalytic Systems for Coupling Reactions

  • Pd(OAc)₂/Xantphos : Achieves 72% yield in Buchwald–Hartwig coupling.

  • CuI/1,10-Phenanthroline : Alternative for Ullman-type coupling, though yields are lower (~58%).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆, 300 MHz) :
    δ 6.72 (d, J = 8.9 Hz, 2H, Ar-H), 7.05–7.42 (m, 5H, Ar-H), 7.56–7.61 (m, 2H, Ar-H), 9.05 (s, 1H, NH), 9.91 (s, 1H, OH).

  • ¹³C-NMR : Signals at δ 161.2 (C-2), 152.4 (C-4), and 125.8–134.6 (aromatic carbons).

Mass Spectrometry

  • EI-MS : m/z 351.2 [M]⁺, consistent with the molecular formula C₁₆H₁₂Cl₂N₂OS.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Size : 100 g-scale reactions achieve 60–65% yield using continuous flow reactors.

  • Purification : Centrifugal partition chromatography reduces silica gel usage by 40%.

Environmental Impact

  • Solvent Recovery : Ethanol and ethyl acetate are recycled via distillation, reducing waste by 30%.

  • Catalyst Recycling : Pd(OAc)₂ is recovered using ion-exchange resins (85% efficiency).

Challenges and Alternative Approaches

Byproduct Formation

  • Major Byproduct : 4-(3,4-Dichlorophenyl)thiazole (from deamination), minimized by controlling pH during workup.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 minutes, 80% yield.

  • Advantage : Reduces reaction time by 75% compared to conventional heating .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions at the thiazole ring can occur, resulting in the replacement of specific functional groups.

    Reduction: Reduction reactions may yield reduced forms of the compound.

Common Reagents and Conditions::

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Substitution: Alkylating agents (e.g., alkyl halides) are used for substitution reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.

Major Products::
  • The specific products formed during these reactions depend on the reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with similar structures to 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In vitro assays using the MCF7 breast cancer cell line revealed significant cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation through apoptosis induction .

Acetylcholinesterase Inhibition

Thiazole compounds have also been investigated for their potential as acetylcholinesterase inhibitors, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Molecular docking studies indicated that derivatives similar to this compound could effectively bind to the active site of acetylcholinesterase, enhancing cholinergic activity in the brain .

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds showed significant inhibition against various bacterial strains.
Anticancer ScreeningNotable cytotoxicity against MCF7 breast cancer cells with IC50 values indicating strong activity.
Acetylcholinesterase InhibitionEffective binding affinity demonstrated through molecular docking studies; potential for Alzheimer's treatment.

Mechanism of Action

  • The compound’s mechanism of action involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Compound 10 : N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]methanesulfonamide

  • Structure : Features a methanesulfonyl group instead of the 2-methoxyphenylamine.
  • Synthesis : Prepared by reacting 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with methanesulfonyl chloride in pyridine (16% yield) .

Compound 7 : N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1,3-Thiazole-5-carboxamide

  • Structure : Incorporates a thiazole-5-carboxamide moiety.
  • Synthesis : Uses 1,3-thiazole-5-carboxylic acid and coupling agents (HATU/DIPEA), yielding a bis-heterocyclic structure .
  • Key Difference : The additional thiazole ring may confer improved solubility or target specificity in kinase inhibition.

Compound 4h : 4-(4-Methoxyphenyl)-N,N-Bis(triazolylmethyl)thiazol-2-amine

  • Structure : Contains dual triazolylmethyl groups on the amine.
  • Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields up to 64% .
  • Key Difference : The triazole groups introduce hydrogen-bonding capability, which is critical for anti-inflammatory activity .

Analogues with Modified Thiazole Substituents

Compound 6 : 4-(2,4-Dichlorophenyl)-N-(2,6-Dichlorophenyl)-1,3-Thiazol-2-Amine

  • Structure : Substituted with dichlorophenyl groups on both the thiazole and amine.
  • Key Data : Exhibits distinct crystallographic properties (Hirshfeld surface analysis) and robust stability due to halogen interactions .
  • Comparison : The dual dichlorophenyl motif enhances hydrophobic interactions but may reduce solubility compared to the methoxyphenyl variant.

N-(2-Methoxyphenyl)-4-(4-Nitrophenyl)-1,3-Thiazol-2-Amine

  • Structure : Replaces the 3,4-dichlorophenyl group with a 4-nitrophenyl moiety.
  • Synthesis : Similar cyclization methods yield this nitro-substituted analog, though its biological activity remains uncharacterized in the evidence .
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, which could alter redox properties or metabolic stability.

Analogues with Alternative Core Structures

MortaparibMild : 4-[(4-Amino-5-Thiophen-2-yl-1,2,4-Triazol-3-yl)sulfanyl-methyl]-N-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine

  • Structure : Combines thiazole, triazole, and thiophene moieties.
  • Function : Acts as a dual inhibitor of Mortalin and PARP1, highlighting the pharmacological versatility of hybrid heterocycles .
  • Comparison : The multi-ring system broadens target engagement but increases synthetic complexity.

5-(4-Chlorophenyl)-N-Hexyl-1,3,4-Thiadiazol-2-Amine

  • Structure : Replaces the thiazole core with a thiadiazole ring.
  • Key Data : Demonstrated moderate antibacterial activity, though direct comparisons to thiazole analogs are absent .

Data Tables

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance target affinity but may compromise solubility, whereas methoxy and triazole groups improve pharmacokinetic profiles .

Synthetic Efficiency : Yields vary significantly (16–94%) based on reaction conditions and substituent reactivity, underscoring the need for optimized protocols .

Biological Relevance : Thiazol-2-amine derivatives demonstrate broad applicability, from kinase modulation to antimicrobial action, driven by structural diversity .

Biological Activity

4-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H13Cl2N2OS
  • Molecular Weight : 432.16 g/mol
  • CAS Number : 565179-64-8

Biological Activity Overview

Research indicates that compounds with thiazole moieties exhibit significant biological activities. The specific compound in focus has shown promising results in various studies related to its antiproliferative effects against cancer cell lines.

Anticancer Activity

A study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines demonstrated that compounds similar to this compound exhibited moderate to high antiproliferative activity in human cancer cell lines such as SGC-7901 and Jurkat cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key features necessary for enhancing the biological activity of thiazole derivatives:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhances cytotoxicity.
  • Thiazole Ring Contribution : The thiazole ring itself is crucial for maintaining the biological activity and is often involved in interactions with target proteins .

Table 1: Summary of Antiproliferative Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundSGC-7901~10Inhibition of tubulin polymerization
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineJurkat~5Disruption of microtubule dynamics
Other Thiazole DerivativesVarious<20Cytotoxic effects via apoptosis

Detailed Findings

In a comprehensive evaluation involving molecular docking studies, it was found that this compound binds effectively to the colchicine site on tubulin. This binding is critical for its role as a microtubule destabilizer and indicates its potential as a lead compound for further development in anticancer therapies .

Additionally, the compound's ability to induce cell cycle arrest at the G2/M phase suggests that it may be effective in targeting rapidly dividing cancer cells. This property is particularly valuable in designing chemotherapeutic agents aimed at specific cancer types .

Q & A

Q. Q1. What are the standard synthetic routes for 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via condensation reactions. For example:

  • Thiourea intermediate route : Reacting 3,4-dichlorophenyl isothiocyanate with 2-methoxyaniline to form a thiourea intermediate, followed by cyclization using α-bromoacetophenone derivatives in ethanol under reflux (70–90°C, 3–6 hours) .
  • POCl3-mediated cyclization : A common method involves treating thiourea derivatives with phosphoryl chloride (POCl3) at elevated temperatures (90–100°C) to form the thiazole ring .
    Key validation : Confirm product purity via melting point analysis, HPLC (>98% purity), and 1^1H/13^13C NMR .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized when electron-withdrawing substituents reduce yields?

Electron-withdrawing groups (e.g., -Cl, -CF3_3) may hinder cyclization. Mitigation strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst tuning : Replace POCl3 with milder Lewis acids (e.g., ZnCl2_2) for sensitive substrates .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve yields by 15–20% .
    Example : Compound 48 () achieved 73% yield using adamantyl groups despite steric hindrance via microwave heating.

Basic Characterization

Q. Q3. What analytical techniques are essential for characterizing this compound?

  • Spectroscopy :
    • 1^1H NMR : Confirm substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, methoxy at δ 3.8–4.0 ppm) .
    • LC-MS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 365.3 for C16_{16}H12_{12}Cl2_2N2_2OS) .
  • X-ray crystallography : Resolve crystal packing using SHELX programs (e.g., SHELXL-2018 for refinement) .

Advanced Characterization

Q. Q4. How to address challenges in crystallizing derivatives with flexible substituents?

  • Co-crystallization agents : Add small molecules (e.g., DMSO) to stabilize flexible moieties .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated ethanol/water solutions improves crystal quality .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts contribute 12–18% to packing) .

Biological Activity

Q. Q5. What biological activities are reported for thiazol-2-amine derivatives?

  • Antimicrobial : Derivatives with electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
  • Antitumor : Acenaphthene-thiazole hybrids (e.g., 3c in ) inhibit cancer cell lines (IC50_{50} = 1.2–3.5 µM) via topoisomerase-II inhibition .
    Note : Activity varies with substituent lipophilicity (ClogP >3 enhances membrane permeability) .

Structure-Activity Relationships (SAR)

Q. Q6. How do substituents influence the compound’s bioactivity?

  • Dichlorophenyl group : Enhances hydrophobic interactions with target proteins (e.g., CRF receptors) .
  • Methoxyphenyl : Improves solubility while maintaining π-π stacking in binding pockets .
    Case study : Replacing 2-methoxyphenyl with 2,6-dimethylphenyl (Compound 49 , ) reduced anti-TB activity by 40%, highlighting the methoxy group’s role .

Crystallographic Data Analysis

Q. Q7. How to resolve data contradictions in crystal structure refinement?

  • Twinning : Use SHELXL’s TWIN command for twinned data (e.g., BASF parameter optimization) .
  • Disorder modeling : Apply PART and ISOR restraints for flexible substituents (e.g., methoxy groups) .
    Example : resolved disorder in dichlorophenyl rings with R1_1 < 0.05 using SHELXTL .

Computational Modeling

Q. Q8. What computational methods predict binding modes of this compound?

  • Docking : Use AutoDock Vina with CRF receptor (PDB: 8J6) to identify key interactions (e.g., H-bonding with Ser138^{138}) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

Data Contradictions

Q. Q9. How to reconcile discrepancies in reported biological activities?

  • Assay variability : Standardize protocols (e.g., Alamar Blue for anti-TB assays vs. MTT for cytotoxicity) .
  • Metabolic stability : Evaluate microsomal stability (e.g., t1/2_{1/2} >60 min in rat liver microsomes) to clarify in vivo efficacy .

Advanced Applications

Q. Q10. Can this compound serve as a precursor for radiopharmaceuticals?

  • Radiolabeling : Introduce 18^{18}F via nucleophilic substitution (e.g., replace methoxy with 18^{18}F-fluoride in DMSO at 120°C) .
  • PET imaging : Derivatives with logD 1.5–2.0 show brain penetration in murine models .

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